Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other chemicals .Scientific Research Applications
Enantioselective Synthesis and Medicinal Chemistry Applications
Asymmetric Synthesis of Amino Acids and Peptides : A study by Singh and Pennington (2003) showcases the diastereoselective alkylation of the enolate derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, leading to the production of L-cyclopentylglycine, a building block for peptides and pharmaceuticals (Singh & Pennington, 2003).
Synthesis of Fmoc-α-Me-Lys(Boc)-OH : Another application is demonstrated through the synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH via diastereoselective alkylation, showing the compound's versatility in creating amino acid derivatives (Chauhan, 2009).
Advanced Organic Synthesis Techniques
- Photocycloaddition Reactions : Research by van Wolven et al. (2006) explores the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, demonstrating the compound's role in generating oxetanes, which are valuable in organic synthesis and potentially in drug discovery (van Wolven, Döpp, & Henkel, 2006).
Green Chemistry and Safer Solvents
- Ionic Liquids Synthesis : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids. This study emphasizes the potential of using morpholine derivatives in creating ionic liquids with moderate to low toxicity, which could be used as new solvents for biomass processing, aligning with green chemistry principles (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
QSAR Analysis and Antioxidant Activity
- Antioxidant Activity QSAR Analysis : A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives by Drapak et al. (2019) illustrates the use of Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate derivatives in modeling antioxidant activities, providing insights into designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543340 |
Source
|
Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate | |
CAS RN |
1235639-75-4 |
Source
|
Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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